2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde
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Overview
Description
2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde is an organic compound with the molecular formula C19H30O9 It is a derivative of benzaldehyde, characterized by the presence of multiple ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde typically involves the reaction of benzaldehyde with ethylene glycol derivatives under controlled conditions. One common method includes the use of tetraethylene glycol and a suitable catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzoic acid.
Reduction: Formation of 2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzaldehyde
- 3,4-Bis(2-(2-methoxyethoxy)ethoxy)benzaldehyde
- 1,5-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)naphthalene
Uniqueness
2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde is unique due to its specific arrangement of ethoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
827596-23-6 |
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Molecular Formula |
C19H30O9 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2,4-bis[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C19H30O9/c20-3-5-23-7-9-25-11-13-27-18-2-1-17(16-22)19(15-18)28-14-12-26-10-8-24-6-4-21/h1-2,15-16,20-21H,3-14H2 |
InChI Key |
SQPHGUFNOOHGDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCOCCOCCO)OCCOCCOCCO)C=O |
Origin of Product |
United States |
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